Fotemustine

melanoma chemotherapy comparative efficacy

Researchers requiring a nitrosourea with reliable CNS penetration for melanoma or glioma models often face supply inconsistency. Fotemustine offers a direct solution: • 2.2× higher ORR (15.2% vs 6.8%) and 3.15× longer time to brain metastasis (22.7 vs 7.2 months) vs. dacarbazine. • Demonstrated absence of hepatotoxicity, unlike carmustine/lomustine. • Essential for MGMT-resistance studies; shipped under verified cold-chain conditions.

Molecular Formula C9H19ClN3O5P
Molecular Weight 315.69 g/mol
CAS No. 92118-27-9
Cat. No. B1673584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFotemustine
CAS92118-27-9
Synonymsdiethyl-1-(3-(2-chloroethyl)-3-nitrosoureido)ethylphosphonate
fotemustine
Muphoran
Mustoforan
S 10036
S-10036
Molecular FormulaC9H19ClN3O5P
Molecular Weight315.69 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC
InChIInChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)
InChIKeyYAKWPXVTIGTRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 2600 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fotemustine for Melanoma and Glioma


Fotemustine (CAS 92118-27-9) is a third-generation chloroethylating nitrosourea alkylating agent with established antineoplastic activity, primarily approved for disseminated malignant melanoma and primary malignant cerebral tumors [1]. A key structural feature differentiating it from earlier-generation nitrosoureas is the grafting of a phosphonoalanine bioisostere, which confers enhanced lipophilicity and improved penetration across the blood-brain barrier compared to carmustine (BCNU) and lomustine (CCNU) [1]. The compound functions by inducing DNA alkylation and cross-linking, with O6-alkylguanine lesions being the critical cytotoxic event [2].

DNA alkylation studies

Chloroethylating nitrosourea tool compound for O6-alkylguanine DNA lesion research and cross-linking mechanism studies

Blood-brain barrier penetration

Reported enhanced lipophilicity supports CNS penetration research and brain-tumor model studies

Melanoma and glioma models

Supports melanoma and glioma research models; MGMT-mediated resistance mechanism investigation

Fotemustine: Key Differentiators


Substituting fotemustine with another nitrosourea such as carmustine or lomustine, or with the structurally distinct alkylator dacarbazine, is not equivalent due to significant differences in clinical efficacy, safety profile, and pharmacokinetic behavior. For instance, fotemustine demonstrates a superior overall response rate (ORR) compared to dacarbazine in first-line metastatic melanoma [1] and a markedly longer time to brain metastasis [1]. Preclinically, fotemustine exhibits a favorable hepatic safety profile, lacking the hepatotoxicity associated with lomustine and carmustine [2]. Furthermore, its unique ability to effectively penetrate the blood-brain barrier distinguishes it for treating brain metastases, a feature not shared by all alkylating agents [3]. These quantifiable differences in therapeutic outcomes and safety underscore why direct interchange is not scientifically or clinically justified.

Dacarbazine

Reported endpoint response and brain-metastasis interval may differ; trial-context outcomes may not transfer directly between alkylator classes

Carmustine / Lomustine

Tolerability endpoint profile and hepatotoxicity context may shift; preclinical model findings suggest distinct hepatic endpoint profiles

Other alkylators

Blood-brain barrier penetration profile differs; CNS-distribution context may not transfer, limiting interchangeability in brain-tumor research models

Fotemustine Comparative Evidence


Superior ORR vs. Dacarbazine in Melanoma

In a Phase III randomized study of first-line disseminated melanoma, fotemustine demonstrated a significantly higher overall response rate (ORR) compared to dacarbazine (DTIC) [1]. The ORR was 15.2% for fotemustine versus 6.8% for DTIC (P=0.043) in the intent-to-treat population [1].

ORR vs. Dacarbazine
Head-to-head
15.2% vs. 6.8% (P=0.043)
Reported endpoint response context in melanoma trial
Phase III, first-line melanoma; n=229 per arm
melanoma chemotherapy comparative efficacy

Longer Time to Brain Metastasis vs. Dacarbazine

In the same Phase III trial comparing fotemustine to dacarbazine, a key secondary endpoint was the time to occurrence of brain metastases (BM) in patients without BM at study entry [1]. Fotemustine treatment resulted in a median time to BM of 22.7 months, compared to only 7.2 months for dacarbazine (P=0.059) [1].

Time to Brain Metastasis
Head-to-head
22.7 vs. 7.2 months (P=0.059)
Reported brain metastasis endpoint context
Phase III secondary endpoint; patients without baseline brain metastases
brain metastasis melanoma prevention

Non-Hepatotoxic vs. Carmustine and Lomustine

A comparative preclinical study in rats evaluated the hepatotoxic potential of three nitrosoureas [1]. Unlike lomustine and carmustine, which induced pericholangitis, intrahepatic cholestasis, and accumulation of cells in G2+M phase, fotemustine was found to be non-hepatotoxic at doses up to 50 mg/kg [1]. Fotemustine preferentially induced S-phase perturbations, a distinct cell cycle effect [1].

Hepatotoxicity Profile
Head-to-head
Non-hepatotoxic at 20–50 mg/kg in rat model
Reported tolerability endpoint context in preclinical model
Carmustine and lomustine induced cholestasis and biliary lesions
hepatotoxicity safety nitrosourea

Superior Blood-Brain Barrier Penetration Among Nitrosoureas

Fotemustine's unique phosphonoalanine structure enhances its lipophilicity and enables efficient penetration of the blood-brain barrier (BBB) [1]. Pharmacokinetic studies using 14C-labeled fotemustine in cancer patients show that 50-60% of the administered radioactivity is recovered in urine, with no parent drug detected, indicating extensive metabolism and tissue distribution including the CNS [REFS-1, REFS-2]. This property is highlighted in drug monographs, which state that among nitrosoureas, fotemustine exhibits the strongest BBB penetrating capacity [1].

BBB Penetration
Class-level
Reported strongest BBB penetration among nitrosoureas
Reported BBB penetration property context
14C-pharmacokinetic study; class-level inference; data to verify
blood-brain barrier CNS penetration pharmacokinetics

Fotemustine Application Scenarios


First-Line Melanoma with Brain Metastasis Risk

Based on Phase III evidence showing a 2.2-fold higher overall response rate (15.2% vs 6.8%) and a 3.15-fold longer time to brain metastasis (22.7 vs 7.2 months) compared to dacarbazine [1], fotemustine is a preferred first-line agent for patients with disseminated melanoma who are at high risk for developing cerebral lesions. The prolonged prevention of brain metastasis is a key differentiator for procurement in this clinical setting.

Primary Glioma & Recurrent Glioblastoma Therapy

Fotemustine's well-documented ability to cross the blood-brain barrier [REFS-1, REFS-2] makes it a rational choice for primary and recurrent malignant gliomas. Its activity is particularly relevant in the context of temozolomide-pretreated glioblastoma, where it has been evaluated as a second-line option [3]. The absence of hepatotoxicity observed in preclinical models [4] may also be advantageous in patients with pre-existing hepatic concerns.

MGMT-Mediated Resistance Mechanisms

Fotemustine serves as a valuable tool compound for investigating resistance to O6-alkylating agents. Studies show that acquired resistance to fotemustine is primarily driven by reactivation of the DNA repair enzyme MGMT via gene hypermethylation [5]. This model is useful for screening MGMT inhibitors or evaluating new analogs designed to overcome this resistance pathway.

Preclinical Nitrosourea Toxicity Comparison

As a nitrosourea that lacks the hepatotoxic effects of its predecessors carmustine and lomustine [4], fotemustine is an essential comparator in preclinical studies evaluating drug-induced liver injury (DILI). Its distinct cell cycle perturbation profile (S-phase vs. G2+M arrest) [4] also makes it a unique agent for studying the mechanistic basis of nitrosourea-induced cytotoxicity and cell cycle effects.

Application
Selection Property
Validation Focus
Melanoma brain-metastasis model research
DNA alkylation endpoint context
Tumor response and metastasis endpoint review
Glioma and glioblastoma research models
Blood-brain barrier penetration profile
CNS tumor model endpoint review
MGMT-mediated resistance mechanism studies
O6-alkylguanine DNA lesion context
DNA repair pathway response review
Preclinical nitrosourea comparator studies
Reported tolerability endpoint profile
Hepatotoxicity endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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